molecular formula C24H24F3N3O5S2 B11454729 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide

4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide

Cat. No.: B11454729
M. Wt: 555.6 g/mol
InChI Key: UQRKTXRMABVUDI-UHFFFAOYSA-N
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Description

4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group, along with a sulfonyl group and a butanamide moiety. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and other scientific research areas.

Preparation Methods

The synthesis of 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The trifluoromethyl and dimethoxyphenyl groups are introduced via electrophilic aromatic substitution or other suitable methods.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

    Amidation: The final step involves coupling the sulfonylated pyrimidine with the butanamide moiety using coupling reagents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, along with scalability considerations.

Chemical Reactions Analysis

4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene. Major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Its structural features suggest potential as a bioactive molecule, possibly as an inhibitor or modulator of specific enzymes or receptors.

    Medicine: The compound could be explored for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl and dimethoxyphenyl groups could enhance its binding affinity and specificity, while the sulfonyl and butanamide moieties might influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with sulfonyl and amide functionalities. For example:

    4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]acetamide: This compound differs by having an acetamide group instead of a butanamide group.

    4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]propionamide: This compound has a propionamide group.

The uniqueness of 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24F3N3O5S2

Molecular Weight

555.6 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(2-methylsulfanylphenyl)butanamide

InChI

InChI=1S/C24H24F3N3O5S2/c1-34-18-11-10-15(13-19(18)35-2)17-14-21(24(25,26)27)30-23(29-17)37(32,33)12-6-9-22(31)28-16-7-4-5-8-20(16)36-3/h4-5,7-8,10-11,13-14H,6,9,12H2,1-3H3,(H,28,31)

InChI Key

UQRKTXRMABVUDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=CC=CC=C3SC)C(F)(F)F)OC

Origin of Product

United States

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